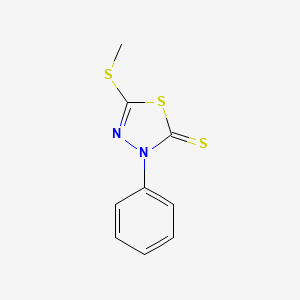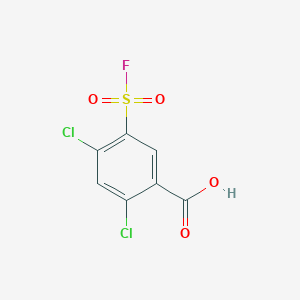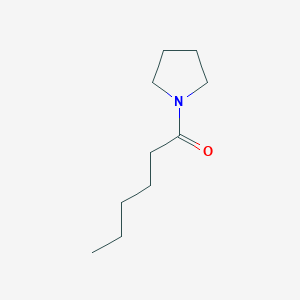![molecular formula C14H22Cl2N2O2 B1655333 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE CAS No. 3482-74-4](/img/structure/B1655333.png)
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group and a diethylaminoethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE typically involves the following steps:
Etherification: The initial step involves the etherification of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyacetic acid.
Amidation: The 4-chlorophenoxyacetic acid is then reacted with diethylaminoethylamine under suitable conditions to form the desired amide.
Hydrochloride Formation: The final step involves the conversion of the amide to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the diethylaminoethyl moiety.
N-(2-(Diethylamino)ethyl)acetamide: Contains the diethylaminoethyl group but lacks the chlorophenoxy group.
Uniqueness
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE is unique due to the combination of both the chlorophenoxy and diethylaminoethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
3482-74-4 |
|---|---|
Formule moléculaire |
C14H22Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H |
Clé InChI |
FIWBEGJXLDEFDE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.Cl |
SMILES canonique |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.Cl |
| 3482-74-4 | |
Numéros CAS associés |
1223-36-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Hydroxyphenyl)methylideneamino]oxolan-2-one](/img/structure/B1655256.png)


![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)


![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)



